(E)-5-(1-Propenyl)deoxyuridine

Description

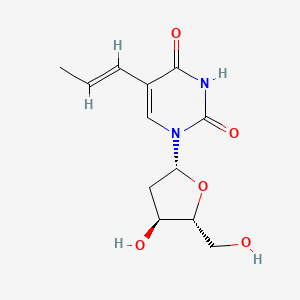

Structure

2D Structure

3D Structure

Properties

CAS No. |

66270-29-9 |

|---|---|

Molecular Formula |

C12H16N2O5 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-prop-1-enyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H16N2O5/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10/h2-3,5,8-10,15-16H,4,6H2,1H3,(H,13,17,18)/b3-2+/t8-,9+,10+/m0/s1 |

InChI Key |

SMBMLBOPIUXCIM-YJCWOPNRSA-N |

SMILES |

CC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Isomeric SMILES |

C/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Synonyms |

(E)-5-(1-propenyl)-dUrd 2'-deoxy-5-(1-propenyl)uridine 5-(1-propenyl)-2'-deoxyuridine |

Origin of Product |

United States |

Synthetic Methodologies for E 5 1 Propenyl Deoxyuridine and Its Structural Variants

Direct Synthesis of (E)-5-(1-Propenyl)deoxyuridine

The direct installation of the (E)-1-propenyl group onto the deoxyuridine scaffold is most effectively accomplished using organometallic chemistry, with palladium catalysis being the predominant strategy.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been widely applied in the synthesis of base-modified nucleosides. nih.gov Heck-type couplings are a primary method for this transformation. Early examples involved the use of organomercury intermediates, such as 5-chloromercuri-2'-deoxyuridine (5-HgCl-dU), which can be coupled with various alkenes. For instance, the reaction of 5-(HgCl)dU with styrene (B11656) derivatives, mediated by stoichiometric amounts of lithium tetrachloropalladate(II) (Li₂PdCl₄) in methanol, yields 5-alkenyl-dU compounds. nih.gov

More contemporary methods avoid mercurated nucleosides and instead utilize halogenated precursors, most commonly 5-iodo-2'-deoxyuridine (5-IdU). Heck coupling of 5-IdU with alkenes like acrylates can be achieved in moderate to high yields (35%–90%) using a catalytic amount of palladium(II) acetate (B1210297) (Pd(OAc)₂) in water, often accelerated by microwave irradiation. nih.gov Ligand-free palladium catalysts are often effective in polar aprotic solvents like DMF. nih.gov Stille coupling, which pairs an organohalide with an organotin reagent, has also been employed for the alkenylation of 5-iodo-2'-halo-2'-deoxyuridines with reagents like E-(1-tributylstannyl)-propene-1-ol, providing another route to these structures. researchgate.netresearchgate.net

| Reaction Type | Precursor | Catalyst | Solvent | Key Features |

| Heck-type | 5-chloromercuri-2'-deoxyuridine | Li₂PdCl₄ (stoichiometric) | Methanol | Early method using organomercury intermediates. nih.gov |

| Heck Coupling | 5-iodo-2'-deoxyuridine | Pd(OAc)₂ (catalytic) | Water (Microwave) | Utilizes a more accessible halogenated precursor. nih.gov |

| Stille Coupling | 5-iodo-2'-halo-2'-deoxyuridines | Palladium Complex | Not specified | Couples with organotin reagents. researchgate.netresearchgate.net |

This table summarizes common palladium-catalyzed approaches for synthesizing 5-alkenyl deoxyuridines.

Achieving the correct (E)-geometry of the propenyl double bond is critical. Many of the palladium-catalyzed reactions inherently favor the formation of the more stable trans or (E)-isomer. The conditions of the Heck and Stille couplings, including the choice of catalyst and reaction environment, are optimized to ensure high stereoselectivity, consistently producing the desired this compound. acs.orgnih.gov

Beyond palladium catalysis, other stereoselective olefin synthesis methods, such as the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental in organic chemistry for generating (E)-alkenes with high selectivity. researchgate.net This reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde. Aromatic aldehydes, in particular, react with acyclic phosphoryl-stabilized carbanions to yield the trans isomers stereoselectively. researchgate.net While specific applications to 5-formyl-2'-deoxyuridine (B1195723) are less commonly detailed than cross-coupling methods, the HWE reaction represents a viable and highly stereocontrolled alternative for constructing the (E)-propenyl side chain.

Synthesis of Halogenated Analogues

Halogenated vinyl derivatives of deoxyuridine are among the most studied structural variants, with potent biological activities.

The synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) can be accomplished through multiple pathways. One common route begins with a commercially available starting material, 2'-deoxyuridine (B118206), which undergoes hydroxylmethylation, selective oxidation to form an aldehyde, a Knoevenagel condensation, and finally a Hunsdiecker reaction to yield BVDU. sioc-journal.cn

Another well-established method starts from 5-formyluracil. nih.gov This intermediate undergoes a condensation reaction with malonic acid to produce (E)-5-(2-carboxyvinyl)uracil. Subsequent halogenation of this vinyl-carboxylic acid with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) furnishes the corresponding (E)-5-(2-bromovinyl)uracil or (E)-5-(2-iodovinyl)uracil base. These modified bases are then glycosylated, for example, by reacting their silylated derivatives with a protected deoxyribose sugar, followed by deprotection to afford the final nucleoside, BVDU or IVDU. google.com

A more direct approach for synthesizing IVDU involves the reaction of unprotected (E)-5-(2-(trimethylsilyl)vinyl) precursors with iodine monochloride (ICl), which can provide the desired product in high radiochemical yields. acs.org

| Compound | Starting Material | Key Steps | Reference(s) |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine | 2'-Deoxyuridine | Hydroxymethylation, Oxidation, Condensation, Hunsdiecker reaction | sioc-journal.cn |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine | 5-Formyluracil | Condensation, Halogenation, Glycosylation, Deprotection | nih.govgoogle.com |

| (E)-5-(2-Iodovinyl)-2'-deoxyuridine | (E)-5-(2-(trimethylsilyl)vinyl)uridine | Reaction with ICl | acs.org |

This table outlines selected synthetic routes to key halogenated vinyl deoxyuridines.

The synthesis of (E)-5-(3,3,3-Trifluoro-1-propenyl)deoxyuridine (TFPe-dUrd) has been described in detail, primarily utilizing an organomercurial approach. capes.gov.bracs.orgnih.gov The standard procedure involves the reaction of 5-chloromercuri-2'-deoxyuridine with 3,3,3-trifluoropropene. nih.govbeilstein-journals.org This reaction is catalyzed by a palladium salt, such as Li₂PdCl₄, and is typically carried out in a protic solvent like methanol. beilstein-journals.org

Synthesis of Carbocyclic and Acyclic Nucleoside Analogues

Modifying the sugar ring of the nucleoside provides another avenue for creating structural diversity. Carbocyclic analogues, where the furanose oxygen is replaced by a methylene (B1212753) group, and acyclic analogues, which lack a cyclic sugar entirely, have been synthesized to explore new chemical space.

The synthesis of carbocyclic analogues of (E)-5-(2-halovinyl)-2'-deoxyuridines often begins with a pre-formed carbocyclic 2'-deoxyuridine. acs.org Alternatively, chiral starting materials such as (+)- or (-)-endo-norborn-5-en-2-yl acetate can be used to construct the enantiomerically pure carbocyclic core, which is then elaborated to the final target molecules, such as the carbocyclic versions of IVDU and BVDU. nih.gov Another approach for creating carbocyclic nucleosides involves a palladium-catalyzed coupling reaction to introduce an ethynyl (B1212043) group, which can then be further modified. nih.gov

Acyclic nucleoside analogues containing a C-5 propenyl group or related functionalities have also been developed. These syntheses involve replacing the deoxyribose ring with flexible or conformationally restricted linkers, such as a (Z)- or (E)-2-butenyl chain. nih.gov The synthesis of these compounds can be achieved by first preparing a key intermediate, such as 1-[4′-(N-phthalimido)-2′-butenyl]-5-iodouracil, and then using a Sonogashira cross-coupling reaction to introduce various alkynyl substituents at the C-5 position. nih.gov Other research has focused on synthesizing acyclic analogues where the sugar moiety is replaced by aliphatic chains like butenol, butynol, or butanol. researchgate.net

Chemical Modifications at the Sugar Moiety and Base

Modifications to the sugar and base components of nucleosides are a cornerstone of medicinal chemistry, aiming to enhance biological activity, improve metabolic stability, or probe structure-activity relationships. For this compound, key modifications include substitutions at the 2'-position of the deoxyribose ring and the replacement of the furanose ring oxygen with sulfur to create 4'-thionucleosides.

The introduction of a fluorine atom at the 2'-position of the sugar ring is a common strategy to increase a nucleoside's resistance to deglycosation by phosphorylases. The synthesis of 2'-fluoro analogues of this compound can be achieved through palladium-catalyzed cross-coupling reactions.

A key synthetic approach involves the Stille coupling of a 5-iodo-2'-fluoro-2'-deoxyuridine precursor with an organostannane reagent. researchgate.net For instance, the synthesis of (E)-5-(3-Hydroxy-1-propenyl)-2'-fluoro-2'-deoxyuridine, a closely related analogue, has been described. The process begins with the iodination of 2'-fluoro-2'-deoxyuridine to produce 5-iodo-2'-fluoro-2'-deoxyuridine. This intermediate is then coupled with E-(1-tributylstannyl)-propene-1-ol in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, to yield the final product. researchgate.net

The reaction scheme can be generalized for the synthesis of various 2'-substituted propenyl deoxyuridines. The initial step often involves protecting the 3' and 5' hydroxyl groups with acetyl groups, followed by iodination at the C5 position of the uracil (B121893) base. After the coupling reaction, the protecting groups are removed to yield the final nucleoside. researchgate.net

Table 1: Synthesis of (E)-5-(3-Hydroxy-1-propenyl)-2'-fluoro-2'-deoxyuridine

| Step | Reactants | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 3',5'-diacetyl-2'-fluoro-2'-deoxyuridine | Iodine monochloride (ICl) | 5-iodo-3',5'-diacetyl-2'-fluoro-2'-deoxyuridine | 88% | researchgate.net |

| 2 | 5-iodo-3',5'-diacetyl-2'-fluoro-2'-deoxyuridine, E-(1-tributylstannyl)-propene-1-ol | (PPh₃)₂PdCl₂ | (E)-5-(3-Hydroxy-1-propenyl)-2'-fluoro-3',5'-diacetyl-2'-deoxyuridine | 60% | researchgate.net |

This table is interactive. You can sort and filter the data.

Replacing the endocyclic oxygen of the furanose ring with a sulfur atom yields 4'-thionucleosides. This modification can significantly alter the ring conformation and increase the hydrolytic stability of the glycosidic bond, often leading to improved metabolic stability. mdpi.comnih.gov Several general strategies exist for the synthesis of 4'-thionucleosides, including those starting from chiral pool materials or using acyclic approaches where the nucleobase is attached prior to cyclization. nih.govrsc.orgchemrxiv.org

A relevant example is the synthesis of (E)-5-(2-bromovinyl)-4'-thio-2'-deoxyuridine, a structurally similar analogue. researchgate.net The synthesis starts from a protected 1,4-dithio-D-erythro-pentofuranoside. Glycosylation is achieved by using an electrophilic agent like N-iodosuccinimide (NIS) with a silylated pyrimidine (B1678525) base (e.g., persilylated thymine), which stereoselectively yields the β-anomer. researchgate.net Subsequent chemical modifications, such as radical-mediated removal of the 2'-iodo group and functionalization at the 5-position of the base, lead to the target 4'-thionucleoside.

Table 2: General Synthetic Pathway for 4'-Thionucleoside Analogues

| Step | Description | Starting Material Example | Key Reagents | Intermediate/Product Example | Reference |

|---|---|---|---|---|---|

| 1 | Preparation of Thiofuranoid Glycal | 3,5-O-protected-4-thiofuranose | - | 4-Thiofuranoid glycal | researchgate.net |

| 2 | Electrophilic Glycosidation | 4-Thiofuranoid glycal, Persilylated thymine | N-Iodosuccinimide (NIS) | 2'-Iodo-4'-thiothymidine derivative | researchgate.net |

| 3 | Deiodination | 2'-Iodo-4'-thiothymidine derivative | Tin radical initiator (e.g., Bu₃SnH, AIBN) | 4'-Thiothymidine (B166157) derivative | researchgate.net |

This table is interactive. You can sort and filter the data.

Synthesis of 5'-Phosphate Derivatives

The biological activity of nucleoside analogues often requires their conversion to the corresponding 5'-mono-, di-, or triphosphate forms within the cell. The direct chemical synthesis of these phosphate (B84403) derivatives is crucial for biochemical assays and as prodrugs. The 5'-hydroxy group of a nucleoside is the most reactive hydroxyl and must be selectively phosphorylated. umich.edu

Several methods are available for the synthesis of nucleoside 5'-triphosphates (dNTPs). A widely used "one-pot, three-step" method, often referred to as the Ludwig-Eckstein synthesis, is highly efficient. researchgate.net This strategy involves:

Monophosphorylation of the unprotected nucleoside using phosphoryl chloride (POCl₃) in a trialkyl phosphate solvent.

In-situ activation of the resulting monophosphate and reaction with pyrophosphate (as a tributylammonium (B8510715) salt).

Hydrolysis of the cyclic intermediate to yield the desired 5'-triphosphate. researchgate.net

This protocol has been successfully applied to a variety of purine (B94841) and pyrimidine deoxynucleotides. researchgate.net The existence and use of (E)-5-(1-propenyl)-dUTP as a substrate for DNA polymerases confirms its successful synthesis, likely via such standard phosphorylation methods. oup.com Furthermore, related derivatives like 5-(3-amino-1-propenyl)-2'-deoxyuridine-5'-triphosphate have been synthesized and used in polymerase chain reactions (PCR). google.comnih.gov

Other phosphate derivatives, such as phosphorodiamidates, can also be synthesized. This typically involves converting the nucleoside to a 5'-phosphorodichloridate intermediate, which is then reacted with the desired amine. nih.gov

Table 3: Methods for Synthesis of 5'-Phosphate Derivatives

| Derivative | General Method | Key Reagents | Precursor | Reference |

|---|---|---|---|---|

| 5'-Monophosphate | Yoshikawa procedure | Phosphoryl chloride (POCl₃), Trialkyl phosphate | This compound | researchgate.net |

| 5'-Triphosphate | Ludwig-Eckstein one-pot synthesis | POCl₃, Tributylammonium pyrophosphate | This compound | researchgate.net |

| 5'-Phosphorodiamidate | Aminolysis of phosphorodichloridate | POCl₃, then desired amine (e.g., NH₃, morpholine) | This compound | nih.gov |

This table is interactive. You can sort and filter the data.

Enzymatic and Cellular Interactions of E 5 1 Propenyl Deoxyuridine and Derived Metabolites

Interactions with Viral Thymidine (B127349) Kinases (TK)

A critical step in the mechanism of action for (E)-5-(1-Propenyl)deoxyuridine is its phosphorylation, a reaction preferentially catalyzed by virus-encoded thymidine kinases (TK). This initial phosphorylation is the rate-limiting step for its subsequent conversion into the active triphosphate form.

Substrate Affinity and Phosphorylation by HSV-1 TK

This compound exhibits a high affinity for the thymidine kinase produced by Herpes Simplex Virus type 1 (HSV-1 TK). nih.govnih.gov This strong binding is a prerequisite for efficient phosphorylation, the first step in its metabolic activation. nih.gov The affinity of the compound for HSV-1 TK has been quantified, with studies reporting a binding constant (Ki) of 0.2 µM. nih.gov The lipophilic nature and specific geometry of the 5-propenyl substituent are thought to contribute to this high-affinity binding within the enzyme's active site. nih.gov

Research has shown that analogs with a double bond in the 5-substituent that is in conjugation with the pyrimidine (B1678525) ring, such as this compound, demonstrate a greater affinity for the viral thymidine kinase compared to corresponding nonconjugated isomers. nih.gov This structural feature is a key determinant of its potency. The compound is also recognized by the thymidine kinases of other herpesviruses, such as Varicella-Zoster Virus (VZV), for which it shows a similarly high affinity. nih.gov

Table 1: Binding Constants (Ki) of this compound for Various Thymidine Kinases

| Enzyme | Binding Constant (Ki) in µM |

|---|---|

| HSV-1 Thymidine Kinase | 0.2 nih.gov |

| HSV-2 Thymidine Kinase | 6.2 nih.gov |

| Varicella-Zoster Virus (VZV) Thymidine Kinase | 0.3 nih.gov |

| Human Mitochondrial Thymidine Kinase | 0.8 nih.gov |

| Human Cytosol Thymidine Kinase | No significant inhibition nih.gov |

Specificity of Viral TK Activation

The activation of this compound is highly dependent on the presence of a functional viral thymidine kinase. nih.gov This specificity is a cornerstone of its selective antiviral activity. In experiments using an HSV-1 mutant (B2006) that is unable to induce the production of its own specific thymidine kinase, this compound failed to inhibit viral replication. nih.gov This finding confirms that the viral enzyme is essential for the initial phosphorylation and subsequent activation of the drug.

Furthermore, the compound does not significantly inhibit human cytosolic thymidine kinase, the primary enzyme responsible for thymidine phosphorylation in uninfected host cells. nih.gov This stark difference in substrate affinity between the viral and cellular enzymes ensures that the drug is primarily activated in virus-infected cells, which minimizes its impact on uninfected cells. While some interaction with human mitochondrial thymidine kinase has been observed, the primary pathway for activation remains via the viral TK. nih.gov

Inhibition of Viral DNA Polymerases

Following its conversion to the 5'-triphosphate derivative, this compound triphosphate, the molecule acts as a potent inhibitor of viral DNA synthesis. This inhibition is achieved by targeting the viral DNA polymerase enzyme.

Competitive Inhibition Mechanisms (e.g., with dTTP)

The triphosphate metabolite of this compound functions as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase. nih.govnih.gov The structural similarity between this compound triphosphate and dTTP allows it to bind to the active site of the polymerase. nih.gov By competing with dTTP, it effectively reduces the rate of viral DNA elongation. Studies on the 5'-triphosphates of various 5-substituted 2'-deoxyuridine (B118206) analogs have consistently shown them to be competitive inhibitors with respect to dTTP for viral polymerases. nih.govnih.gov

Effects on HSV DNA Polymerase

The affinity of this compound 5'-triphosphate for HSV DNA polymerase is significantly greater than that of its nonconjugated isomer, which correlates with its superior antiviral activity. nih.gov This enhanced affinity allows it to effectively compete with the endogenous dTTP pool in infected cells. By binding to the HSV DNA polymerase, the triphosphate metabolite inhibits the enzyme's function, thereby halting the replication of the viral genome. nih.govnih.gov The preferential inhibition of the viral DNA polymerase over cellular DNA polymerases is a key factor contributing to the compound's selective toxicity towards the virus. nih.gov

Inhibition of HIV-1 Reverse Transcriptase

The 5'-triphosphate form of this compound, also referred to as nPredUTP, has been investigated for its effect on the reverse transcriptase (RT) of Human Immunodeficiency Virus type 1 (HIV-1). nih.gov It acts as a competitive inhibitor of HIV-1 RT with dTTP as the variable substrate. nih.gov

While it is a less potent inhibitor of HIV-1 RT compared to the triphosphates of other analogs like (E)-5-(2-iodovinyl)-2'-deoxyuridine when measured by inhibition constants (Ki), nPredUTP exhibits a distinct mechanism. nih.gov When preincubated with the template-primer, nPredUTP causes a time- and concentration-dependent inactivation of the reverse transcriptase activity. This inactivation is not reversible by the addition of excess dTTP, suggesting a more complex interaction than simple competitive binding. nih.gov

Table 2: Relative Inhibition of HIV-1 Reverse Transcriptase by 5'-Triphosphates of 5-Substituted Uridine (B1682114) Analogs

| Compound (Triphosphate form) | Relative Binding Affinity (Decreasing) |

|---|---|

| nPrearaUTP | 1 (Highest) |

| nPrdUTP | 2 |

| EtdUTP | 3 |

| nPredUTP (this compound triphosphate) | 4 |

| HMdUTP | 5 |

| CEdUTP | 6 (Lowest) |

Data reflects the order of decreasing binding affinities (increasing inhibition constants) for the reverse transcriptase. nih.gov

Inhibition of Hepatitis B Virus (HBV) DNA Polymerase

While a number of 5-substituted pyrimidine nucleosides have demonstrated inhibitory effects against the replication of Hepatitis B Virus (HBV), direct evidence specifically detailing the inhibition of HBV DNA polymerase by this compound or its triphosphate metabolite remains to be fully elucidated in the available scientific literature. However, the general mechanism of action for many nucleoside analogs against HBV involves the intracellular phosphorylation of the nucleoside to its triphosphate form. This active metabolite then competes with the natural deoxynucleoside triphosphates for binding to the viral DNA polymerase, leading to the termination of the growing viral DNA chain upon incorporation.

Studies on other 5-substituted pyrimidine nucleosides have shown potent and selective anti-HBV activity. For instance, a novel class of 5-substituted acyclic pyrimidine nucleosides has been shown to exhibit significant in vitro anti-HBV activity in duck hepatitis B virus (DHBV) infected primary duck hepatocytes. nih.gov Similarly, other N-substituted pyrimidine acyclic nucleoside analogues have demonstrated moderate to high antiviral activities against HBV. nih.gov Furthermore, certain 5-substituted pyrimidine acyclic nucleoside phosphonate (B1237965) compounds have also been investigated for their anti-HBV activities. smmu.edu.cn The antiviral activity of these related compounds suggests that the 5-position of the pyrimidine ring is a viable site for modification to achieve anti-HBV effects. The triphosphate form of these analogs, such as the 5'-triphosphates of 3'-deoxy-3'-fluoro-β-L-thymidine, has been shown to be an effective inhibitor of HBV DNA polymerase. google.com The antiviral activity of another related compound, 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine, is attributed to its 5'-triphosphate metabolite inhibiting HBV DNA polymerase. nih.gov

In the broader context of hepadnaviruses, the antiviral activity of nucleoside analogs like penciclovir (B1679225) is dependent on the intracellular formation of its triphosphate, which then interferes with viral DNA polymerase activity. nih.gov Specifically, the (R)-enantiomer of penciclovir triphosphate is a more potent inhibitor of HBV DNA polymerase-reverse transcriptase in vitro. nih.gov While these findings on related compounds provide a framework for understanding the potential mechanism of this compound, further research is required to specifically characterize its interaction with and inhibition of HBV DNA polymerase.

Interactions with Cellular Enzymes

The therapeutic efficacy and selectivity of a nucleoside analog are not only determined by its interaction with viral enzymes but also by its recognition and processing by host cellular enzymes. These interactions can influence the activation of the drug to its potent form and its degradation into inactive or potentially toxic metabolites.

Substrate Properties for Cellular DNA Polymerases

For this compound to exert its potential antiviral effect through incorporation into DNA, its triphosphate form, (E)-5-(1-Propenyl)-dUTP, must be recognized as a substrate by DNA polymerases. Research into the substrate specificity of various DNA polymerases for C5-modified dUTP and dCTP analogs has provided insights into this process.

Studies have shown that various 5-substituted 2'-deoxyuridine-5'-triphosphates can act as substrates for DNA polymerases. For example, (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate (bv5dUTP) can substitute for dTTP in reactions catalyzed by the Klenow fragment of E. coli DNA polymerase I. nih.gov Furthermore, both DNA polymerase alpha and beta from calf thymus can utilize dUTP as a substrate for DNA synthesis, incorporating deoxyuridylate into DNA in place of deoxythymidylate. nih.gov The apparent Km values for dUTP in these reactions were found to be very similar to those for the natural substrate, dTTP. nih.gov

More specifically, investigations into C5-modified dUTP analogs with various linkers have shown that they can be incorporated into DNA by polymerases such as Vent (exo-). mdpi.com The ability of DNA polymerases to incorporate these modified nucleotides is dependent on the chemical structure of the substituent and the nature of the polymerase itself. semanticscholar.org For instance, some C5-modified dUTP analogs were found to be better substrates for certain DNA polymerases than others. semanticscholar.org While direct studies on the substrate properties of (E)-5-(1-propenyl)-dUTP for the full range of human cellular DNA polymerases (α, β, γ, δ, ε) are not extensively detailed, the existing data on similar analogs suggest that it is plausible for it to be recognized and incorporated by these enzymes. The efficiency of this incorporation would likely vary depending on the specific polymerase and the cellular context.

| Enzyme Family | Specific Enzyme | Substrate Property of Related Analogs | Reference |

| Prokaryotic DNA Polymerase | E. coli DNA Polymerase I (Klenow fragment) | (E)-5-(2-bromovinyl)-dUTP can substitute for dTTP. | nih.gov |

| Eukaryotic DNA Polymerase | Calf Thymus DNA Polymerase α | Can utilize dUTP as a substrate. | nih.gov |

| Eukaryotic DNA Polymerase | Calf Thymus DNA Polymerase β | Can utilize dUTP as a substrate. | nih.gov |

| Thermostable DNA Polymerase | Vent (exo-) DNA Polymerase | Can incorporate various C5-modified dUTP analogs. | mdpi.com |

Resistance to Cellular Catabolic Enzymes (e.g., Nucleoside Phosphorylases, Cytidine (B196190) Deaminase)

The stability of a nucleoside analog within the cell is a critical factor for its therapeutic window. Catabolic enzymes such as pyrimidine nucleoside phosphorylases and cytidine deaminase can degrade these analogs, reducing their effective concentration and antiviral potential.

Cytidine Deaminase: Cytidine deaminase is another key enzyme in pyrimidine metabolism that can potentially inactivate nucleoside analogs. This enzyme catalyzes the deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. While this compound is a deoxyuridine analog and thus not a direct substrate for deamination at the C4 position of the pyrimidine ring, understanding the broader substrate specificity of cytidine deaminase is important. Studies have shown that human APOBEC3A, a cytidine deaminase, can deaminate 5-methylcytidine (B43896) and other 5-substituted cytidines in single-stranded DNA. nih.gov However, the activity of cytidine deaminases is highly dependent on the specific enzyme and the nature of the substituent on the pyrimidine ring. nih.gov Given that this compound is a uridine derivative, it is not expected to be a substrate for cytidine deaminase.

Incorporation into Viral and Cellular Nucleic Acids

The ultimate mechanism of action for many nucleoside analogs involves their incorporation into the DNA of the target virus and, to some extent, the host cell. This event can lead to chain termination, altered DNA structure, and downstream cellular responses.

Integration into DNA during Replication

Following its conversion to the triphosphate form, (E)-5-(1-Propenyl)dUTP can be incorporated into newly synthesized DNA strands during replication. This process is mediated by DNA polymerases that recognize the analog as a substitute for the natural thymidine triphosphate (dTTP). The incorporation of modified nucleosides like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine analog, into replicating DNA is a well-established method for assaying DNA synthesis. lumiprobe.comjenabioscience.com

Studies with other 5-substituted deoxyuridines have demonstrated their incorporation into both viral and cellular DNA. For example, (E)-5-(3,3,3-trifluoro-1-propenyl)-2'-deoxyuridine (TFPe-dUrd) has been shown to be incorporated into the DNA of herpes simplex virus type 1 (HSV-1), leading to a reduction in viral DNA synthesis. nih.gov The incorporation of 5-halogenated deoxyuridines into the DNA of eukaryotic cells has also been extensively studied. nih.gov The extent of incorporation of these analogs can influence various cellular processes, including differentiation and protein-DNA interactions. nih.gov Given these precedents, it is highly probable that this compound, upon phosphorylation, is integrated into both viral and cellular DNA during their respective replication cycles.

Formation of Modified DNA Structures

The presence of a modified base such as (E)-5-(1-propenyl)uracil within the DNA helix can alter its local structure and stability. The 5-substituent resides in the major groove of the DNA double helix and can influence protein-DNA interactions. While specific structural studies on DNA containing this compound are not widely available, research on other 5-modified pyrimidines provides valuable insights.

The incorporation of 5-halogenated deoxyuridines can affect the binding of regulatory proteins to DNA. nih.gov The presence of such modified bases can lead to altered gene expression and cellular function. The incorporation of (E)-5-(3,3,3-trifluoro-1-propenyl)-2'-deoxyuridine into viral DNA results in a new DNA band of lower density, indicating a significant structural alteration. nih.gov This altered DNA structure likely contributes to the antiviral effect of the compound. Therefore, the integration of this compound into DNA is expected to create a modified nucleic acid structure that could interfere with the binding of transcription factors, DNA repair enzymes, and other DNA-binding proteins, ultimately contributing to its biological effects.

Mechanism-Based Enzyme Inhibition

Mechanism-based enzyme inhibition, also known as suicide inhibition, is a process where an inhibitor molecule is converted by the target enzyme into a reactive species that then irreversibly inactivates the enzyme. This type of inhibition is highly specific and potent, making it a desirable characteristic for therapeutic agents.

Inhibition of Thymidylate Synthetase by Specific Analogues (e.g., trifluoro-propenyl-deoxyuridylate)

Thymidylate synthetase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The inhibition of TS can lead to a depletion of dTMP, disrupting DNA replication and repair, and ultimately causing cell death. This makes TS a prime target for cancer chemotherapy.

A significant analogue of this compound, trans-5-(3,3,3-trifluoro-1-propenyl)-2'-deoxyuridylate , has been identified as a potent mechanism-based inhibitor of thymidylate synthetase. acs.org This compound, after phosphorylation to its monophosphate form, acts as a suicide substrate for TS.

The proposed mechanism of inhibition involves the initial formation of a covalent bond between a cysteine residue in the active site of TS and the C6 position of the uracil (B121893) ring of the inhibitor. nih.gov This is a common step in the normal catalytic cycle of TS. However, the presence of the trifluoropropenyl group at the C5 position alters the subsequent reaction. The enzyme facilitates the activation of this side chain, leading to the formation of a reactive intermediate that then irreversibly alkylates an amino acid residue within the active site of the enzyme, rendering it inactive. acs.org

| Compound (5-substituted-dUMP) | Enzyme Source | Ki/Km | Inhibition Type |

| 5-nitro-dUMP | L1210 cells | 0.001 | Competitive |

| 5-formyl-dUMP | L1210 cells | >0.001 | Competitive |

| 5-fluoro-dUMP | L1210 cells | >0.001 | Competitive |

| (E)-5-(2-bromovinyl)-dUMP | L1210 cells | <0.665 | Competitive |

| 5-ethynyl-dUMP | Lactobacillus casei | 2.7 µM (Ki) | Competitive |

Data compiled from multiple sources. The Ki/Km values for the L1210 cell-derived enzyme indicate the ratio of the inhibitor constant to the Michaelis constant for the natural substrate, dUMP. A lower value signifies more potent inhibition. For 5-ethynyl-dUMP, the specific Ki value is provided.

It is important to note that the antiviral agent (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is processed by thymidylate synthetase as an alternative substrate. Its monophosphate, BrvdUMP, is converted by the enzyme into a reactive allylic bromide. nih.gov This highlights the diverse interactions that 5-substituted deoxyuridine analogues can have with this critical enzyme.

The development of such mechanism-based inhibitors exemplifies a rational approach to drug design, leveraging the catalytic mechanism of the target enzyme to achieve highly specific and irreversible inactivation.

Structure Activity Relationship Sar Studies for Antiviral Efficacy

Influence of 5-Substituent Structural Features

Modifications at the 5-position of the pyrimidine (B1678525) ring have been a major focus of SAR studies to enhance antiviral activity.

Research has shown that the length and branching of the 5-alkenyl substituent significantly influence the antiviral properties of deoxyuridine analogs. For a series of 5-alkyl-2'-deoxyuridines, antiviral activity against Herpes Simplex Virus type 1 (HSV-1) generally decreases as the length of the alkyl chain increases. nih.govbibliotekanauki.pl For instance, 5-ethyl-dUrd is more potent than 5-propyl-dUrd, which in turn is more active than 5-butyl-dUrd. bibliotekanauki.pl However, this trend is not entirely linear, as activity was found to increase again for alkyl groups with five or more carbons. nih.gov

In the case of 5-alkyl derivatives of arabinofuranosyluracil (B3032727) (araU), a similar trend is observed, with antiviral activity decreasing with increasing chain length. The order of activity against both HSV-1 and HSV-2 is as follows: 5-methyl-araU > 5-ethyl-araU > 5-allyl-araU > 5-propyl-araU > 5-butyl-araU. bibliotekanauki.pl Branching of the alkyl chain, as seen in 5-isopropyl-dUrd, also tends to reduce antiviral efficacy compared to its straight-chain counterpart. bibliotekanauki.pl

Table 1: Effect of 5-Alkyl Chain Length on Antiviral Activity against HSV-1

| Compound | Relative Antiviral Activity |

| 5-ethyl-dUrd | > |

| 5-propyl-dUrd | > |

| 5-isopropyl-dUrd | > |

| 5-butyl-dUrd | > |

| 5-allyl-dUrd |

Source: bibliotekanauki.pl

The introduction of halogens into the 5-substituent has proven to be a highly effective strategy for boosting antiviral potency. (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine, BVDU) and (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) are prominent examples, demonstrating potent and selective activity against HSV-1. cabidigitallibrary.orgnih.gov These compounds are significantly more active than their non-halogenated vinyl or ethyl counterparts. cabidigitallibrary.orgpnas.org For example, BVDU and IVDU show a marked inhibitory effect on HSV-1 replication at very low concentrations. cabidigitallibrary.org

The high selectivity of these halogenated analogs is a key feature; they are thousands of times more potent against the virus than they are toxic to host cells. cabidigitallibrary.orgnih.gov The trifluoromethyl group, as seen in Trifluridine and (E)-5-(3,3,3-trifluoro-1-propenyl)-dUrd, also confers significant anti-herpes activity. nih.govnih.govacs.org The antiviral potency of (E)-5-(1-Propenyl)-dUrd is considered equivalent to that of (E)-5-(3,3,3-trifluoropropenyl)-dUrd against HSV-1. nih.gov

Table 2: Antiviral Activity of Halogenated Deoxyuridine Analogs against HSV-1

| Compound | Mean Inhibitory Dose (ID50) µg/mL |

| (E)-5-(2-bromovinyl)-dUrd | 0.004-0.02 |

| (E)-5-(2-iodovinyl)-dUrd | 0.004-0.02 |

| 5-iodo-dUrd (Idoxuridine) | > (E)-5-(2-bromovinyl)-dUrd |

Source: cabidigitallibrary.org

The presence of a C-C double bond in the 5-substituent, conjugated with the pyrimidine ring, is a critical feature for optimal antiviral activity. lookchem.com This conjugation is a shared characteristic of highly potent compounds like (E)-5-(2-bromovinyl)-2'-deoxyuridine. The rigidity imparted by the double bond is thought to be favorable for the molecule's interaction with viral enzymes. researchgate.net When this rigidity is disrupted by inserting a flexible linker between the unsaturated group and the pyrimidine base, a dramatic reduction in anti-HSV activity is observed. researchgate.net This underscores the importance of the conjugated system for the biological function of these antiviral agents.

Stereochemical Effects on Biological Activity

The three-dimensional arrangement of atoms in these nucleoside analogs is a crucial determinant of their antiviral efficacy.

The stereochemistry of the double bond in the 5-alkenyl substituent has a profound impact on antiviral activity. The (E)-configuration, where the substituents are on opposite sides of the double bond, is essential for high potency. lookchem.com This is exemplified by the high activity of (E)-5-(2-bromovinyl)-2'-deoxyuridine and (E)-5-(1-propenyl)-2'-deoxyuridine. The corresponding (Z)-isomers generally exhibit significantly lower or no antiviral activity. This strict stereochemical requirement suggests a specific geometric fit is necessary for the drug to bind effectively to its target viral enzyme, such as thymidine (B127349) kinase.

Modifications of the Sugar Moiety and their Biological Impact

While modifications to the pyrimidine base are critical, alterations to the 2'-deoxyribose sugar moiety also significantly affect the biological profile of these compounds. numberanalytics.commdpi.com Changes to the sugar can influence several key properties, including phosphorylation by viral and cellular kinases, resistance to degradation by nucleases, and transport into the cell. numberanalytics.comrsc.org

For example, replacing the 2'-deoxyribose with an arabinofuranose sugar, as in 5-substituted arabinofuranosyluracil (araU) derivatives, can still result in antiviral activity, although often weaker than their deoxyuridine counterparts. bibliotekanauki.pl Modifications at the 3' and 4' positions of the sugar ring have also been explored. nih.govnih.gov For instance, the introduction of a thio-group at the 4'-position, as in 5-iodo-4'-thio-2'-deoxyuridine, has been shown to yield good antiviral activity against orthopoxviruses. mdpi.com

The stereochemistry of the entire nucleoside is also vital. Generally, the β-D-enantiomers are the biologically active forms. However, some studies have shown that β-L-enantiomers can also possess antiviral activity, sometimes even exceeding that of their D-counterparts, though this is not the case for all analogs. nih.govresearchgate.net For example, the L-enantiomer of trifluorothymidine did not show anti-HSV activity despite being phosphorylated by the viral kinase. researchgate.net Carbocyclic analogs, where the sugar's oxygen atom is replaced by a methylene (B1212753) group, have also been synthesized and show antiviral properties, indicating that the furanose oxygen is not an absolute requirement for activity. tandfonline.comacs.org

Carbocyclic vs. Deoxyribofuranosyl Analogue Activity

A critical aspect of the SAR of (E)-5-(1-Propenyl)deoxyuridine involves the comparison of its native deoxyribofuranosyl form with its carbocyclic analogs. In these analogs, the furanose oxygen is replaced with a methylene group, a modification that can significantly impact antiviral activity.

Research has shown that (E)-5-(1-Propenyl)-2'-deoxyuridine is an active inhibitor of herpes simplex virus type 1 (HSV-1), reducing plaque formation by 50% at a concentration of approximately 1 µM. nih.gov In contrast, its arabinofuranosyl analog, 5-(1-Propenyl)-1-beta-D-arabinofuranosyluracil, shows significantly less activity. nih.gov This highlights the importance of the deoxyribose sugar moiety for potent antiviral action against HSV-1. The antiviral activity of (E)-5-(1-Propenyl)-2'-deoxyuridine is dependent on the virus-encoded thymidine kinase for its initial phosphorylation, a key step in its mechanism of action. nih.gov

The carbocyclic analogue of 5-ethyl-2'-deoxyuridine has demonstrated inhibitory effects on the replication of both HSV-1 and HSV-2. nih.gov Similarly, the carbocyclic version of 5-ethynyl-2'-deoxyuridine (B1671113) exhibits modest activity against these viruses. nih.gov These findings suggest that while the deoxyribofuranosyl moiety is often preferred for optimal activity, carbocyclic analogs can still retain antiviral properties. The synthesis of carbocyclic analogs of other antiviral nucleosides, such as (E)-5-(2-halovinyl)-2'-deoxyuridines, has also been a subject of interest in the development of new antiviral agents. acs.org

Table 1: Antiviral Activity of Deoxyribofuranosyl vs. Arabinofuranosyl Analogs against HSV-1

| Compound | 50% Plaque Reduction Concentration (µM) |

| (E)-5-(1-Propenyl)-2'-deoxyuridine | ~1 |

| 5-(1-Propenyl)-1-beta-D-arabinofuranosyluracil | >100 |

Data sourced from a study on the inhibition of herpes virus multiplication. nih.gov

Alterations in Ring Heteroatoms (e.g., 4'-Thionucleosides)

The substitution of the 4'-oxygen atom in the deoxyribose ring with a sulfur atom, creating a 4'-thionucleoside, represents another significant structural modification. This change can influence the compound's metabolic stability and biological activity.

Studies on 4'-thio pyrimidine analogs have revealed interesting antiviral profiles. For instance, 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU) has shown efficacy against various orthopoxviruses. nih.gov The synthesis and antiviral properties of (E)-5-(2-bromovinyl)-4'-thio-2'-deoxyuridine have also been reported, indicating that the 4'-thio modification is compatible with antiviral activity. rsc.org In some cases, the introduction of a 4'-thio group has conferred antiviral activity to previously inactive compounds. mdpi.com

The mechanism of action for these 4'-thio analogs often mirrors that of their oxygen-containing counterparts, involving phosphorylation by viral kinases. researchgate.net For example, 4'-thioIDU is preferentially phosphorylated by the thymidine kinase of vaccinia virus and HSV. researchgate.net However, the alteration of the sugar ring can also affect the compound's interaction with cellular enzymes, potentially leading to altered toxicity profiles. While some 4'-thiothymidine (B166157) derivatives have shown potent antiviral activity, they have also been associated with significant cytotoxicity. researchgate.net

Table 2: Antiviral Activity of Selected 4'-Thionucleosides

| Compound | Target Virus | Activity |

| (E)-5-(2-bromovinyl)-4'-thio-2'-deoxyuridine | HSV-1, HSV-2, Varicella zoster virus | Active |

| 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU) | Orthopoxviruses, Herpesviruses | Active |

Data compiled from studies on the synthesis and antiviral properties of 4'-thionucleosides. nih.govrsc.org

Linker Length and Flexibility in Modified Nucleotides and their Enzymatic Acceptance

The enzymatic incorporation of modified nucleotides into DNA is a cornerstone of many biotechnological applications and is also relevant to the mechanism of action of antiviral nucleoside analogs. The nature of the linker connecting a modification at the 5-position of the pyrimidine base to the nucleoside can significantly influence its acceptance by DNA polymerases.

Systematic studies have been conducted to investigate the effects of linker length, flexibility, and chemical nature on the enzymatic incorporation of modified deoxyuridine triphosphates. rsc.orgoup.com It has been observed that DNA polymerases, such as Taq and Deep Vent exo-, can accept a variety of modified nucleotides as substrates. rsc.org However, the efficiency of incorporation is highly dependent on the linker's characteristics.

For instance, rigid linkers, such as alkynyl and trans-alkenyl moieties, have been shown to be more favorable for incorporation by Taq polymerase compared to more flexible alkane or Z-alkene linkers. oup.comoup.com The length of the linker is also a critical factor. nih.govresearchgate.net Both excessively short and long linkers can hinder enzymatic acceptance. nih.gov The chemical composition of the linker can also play a role, as it may introduce additional interactions within the enzyme's active site. researchgate.net

These findings are crucial for the rational design of modified nucleosides, not only for therapeutic purposes but also for applications in diagnostics and biotechnology that rely on the enzymatic synthesis of modified DNA. nih.gov

Table 3: Enzymatic Acceptance of C5-Modified dUTPs by Taq Polymerase

| Linker Type | Substrate for Taq Polymerase? |

| Alkynyl | Yes |

| E-Alkenyl (trans) | Yes |

| Alkyl (flexible) | No |

| Z-Alkenyl | No |

Based on studies investigating the substrate properties of modified dUTPs during PCR. oup.comoup.com

Mechanistic Insights into the Antiviral Actions of E 5 1 Propenyl Deoxyuridine and Analogues

Inhibition of Viral DNA Replication

(E)-5-(1-Propenyl)deoxyuridine exerts its antiviral effect by targeting the synthesis of viral DNA. ontosight.ai For the compound to become active, it must first be chemically altered within the cell through a process called phosphorylation. This conversion is preferentially carried out by a viral enzyme, the herpes simplex virus (HSV) thymidine (B127349) kinase, which attaches phosphate (B84403) groups to the molecule. nih.govnih.gov This leads to the formation of this compound-5'-triphosphate, the active form of the drug, which can then directly interact with the viral replication machinery. capes.gov.brscispace.com

The active triphosphate form of this compound acts as a potent inhibitor of viral DNA polymerase, the enzyme responsible for synthesizing new viral DNA. nih.gov Research has shown that the triphosphate analogues of this and similar compounds are effective inhibitors of the normal substrate utilization by DNA polymerases. scispace.com The conjugated double bond in the 1-propenyl side chain of this compound contributes to a higher affinity for the viral DNA polymerase compared to related nonconjugated analogues like 5-allyl-2'-deoxyuridine. capes.gov.br This enhanced binding affinity allows it to effectively compete with the natural nucleosides that the virus would normally use for replication, leading to a selective inhibition of viral DNA synthesis. nih.gov

Once the triphosphate form of this compound is incorporated into a growing viral DNA strand, it interferes with the process of chain elongation. ontosight.ai While some sources describe this as acting as a chain terminator, more detailed studies suggest a more nuanced mechanism. ontosight.aiscispace.com The presence of the modified base within the DNA template may alter the structure of the DNA, making it a poor substrate for further replication. Studies on several related nucleoside analogue triphosphates indicate that their incorporation has little effect on the subsequent ability of the product DNA to serve as a primer template, suggesting that they are not obligate chain terminators. scispace.com Instead, the bulky propenyl group at the 5-position likely creates steric hindrance or distorted base pairing that impedes the progression of the DNA polymerase, thereby disrupting the efficient elongation of the viral DNA chain.

Selective Targeting of Viral Processes vs. Host Cell Processes

The therapeutic utility of this compound hinges on its ability to selectively target processes within virus-infected cells while leaving uninfected host cells largely unaffected. This selectivity is primarily achieved through the differential activity of viral and cellular enzymes.

The primary basis for the selectivity of this compound is its specific interaction with virus-encoded thymidine kinase (TK). nih.gov This enzyme is responsible for the initial and rate-limiting phosphorylation step that activates the drug. Viruses such as Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV) produce a specific TK that efficiently recognizes and phosphorylates this compound. nih.govnih.gov In contrast, the corresponding cellular thymidine kinases have a much lower affinity for this analogue, resulting in minimal activation of the drug in uninfected cells. nih.govnih.gov HSV-1 mutants that lack a functional thymidine kinase are resistant to the compound, confirming the enzyme's critical role. nih.govnih.gov

The triphosphate metabolite also demonstrates selectivity at the level of DNA polymerase. Studies comparing the inhibitory effects of various analogue triphosphates on viral and human polymerases revealed that these compounds have a significantly higher affinity for HSV polymerases than for human α and β polymerases. scispace.com This dual selectivity—preferential activation by viral TK and preferential inhibition of viral DNA polymerase—ensures that the compound's inhibitory effects are concentrated within infected cells.

Table 1: Binding Affinity (Ki) of this compound for Viral and Human Thymidine Kinases (Data sourced from Cheng et al., 1981) nih.gov

| Enzyme Source | Binding Constant (Ki) in µM |

| Herpes Simplex Virus Type 1 (HSV-1) TK | 0.2 |

| Varicella-Zoster Virus (VZV) TK | 0.3 |

| Human Mitochondrial TK | 0.8 |

| Herpes Simplex Virus Type 2 (HSV-2) TK | 6.2 |

| Human Cytosol TK | Not significantly inhibited |

The selective phosphorylation of this compound in infected cells leads to a higher intracellular concentration of its active triphosphate form compared to uninfected cells. nih.gov This concentration gradient naturally favors its incorporation into DNA that is being actively synthesized within the infected cell, which is predominantly viral DNA. iupac.org Studies on related compounds have demonstrated their incorporation into the DNA of HSV-1 infected cells. nih.gov

Conversely, the low rate of phosphorylation in uninfected cells means that there is very little of the active triphosphate available to be incorporated into the host cell's DNA. nih.gov This is supported by findings that this compound does not induce sister-chromatid exchange—a marker for DNA damage or modification—at concentrations that are effective against viruses. nih.gov This lack of genotoxicity in host cells underscores the compound's preferential incorporation into viral DNA as a key feature of its selective antiviral mechanism. nih.gov

Preclinical Biological Activities and in Vitro Efficacy of E 5 1 Propenyl Deoxyuridine and Analogues

In Vitro Inhibition Assays

Viral Yield Reduction Assays

Viral yield reduction assays are a critical method for quantifying the efficacy of an antiviral compound by measuring the reduction in the production of infectious virus particles in the presence of the drug. For (E)-5-(1-Propenyl)deoxyuridine, these assays have demonstrated its potent activity against herpes simplex virus (HSV).

In cell culture studies, this compound has been shown to significantly inhibit the replication of both HSV type 1 (HSV-1) and type 2 (HSV-2). The concentration of the compound required to produce a 2-log (or 100-fold) reduction in the viral titer has been determined for both serotypes. Specifically, a concentration of 5 µM of this compound was sufficient to achieve this reduction for HSV-1, while a higher concentration of 23 µM was necessary for the same effect against HSV-2. nih.gov

An analogue of this compound, (E)-5-(3,3,3-trifluoro-1-propenyl)-2'-deoxyuridine (TFPe-dUrd), has also been evaluated using viral yield reduction assays and has shown exceptionally potent and selective activity against HSV-1. A 2-log reduction in the viral yield for HSV-1 was observed at a much lower concentration of 0.09 µM for TFPe-dUrd.

The results from these viral yield reduction assays are summarized in the table below, illustrating the potent anti-herpetic activity of this compound and its fluorinated analogue.

| Compound | Virus | Concentration for 2-log Viral Yield Reduction (µM) |

| This compound | HSV-1 | 5 |

| This compound | HSV-2 | 23 |

| (E)-5-(3,3,3-trifluoro-1-propenyl)-2'-deoxyuridine | HSV-1 | 0.09 |

Enzymatic Assays for Target Enzyme Activity

The antiviral activity of this compound is intrinsically linked to its interaction with viral enzymes, a mechanism that has been elucidated through various enzymatic assays. The primary target for this class of compounds is the virus-encoded thymidine (B127349) kinase (TK). proteopedia.org

This compound's selectivity as an antiviral agent stems from its preferential phosphorylation by viral TK over cellular TK. nih.gov This initial phosphorylation is a critical activation step. Once converted to its monophosphate form, it is further phosphorylated by cellular kinases to the triphosphate derivative. This active triphosphate form then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the viral DNA by the viral DNA polymerase. ontosight.ai

Enzymatic assays have established the binding constants of this compound for the thymidine kinases of several herpesviruses and for human mitochondrial TK. The compound exhibits a strong affinity for the viral enzymes, particularly from HSV-1 and varicella-zoster virus (VZV). nih.govnih.gov In contrast, it does not significantly inhibit human cytosolic thymidine kinase, which underscores its selective toxicity towards virus-infected cells. nih.govnih.gov

The affinity of this compound for various thymidine kinases is detailed in the table below.

| Enzyme Source | Binding Constant (Ki, µM) |

| Herpes Simplex Virus Type 1 (HSV-1) TK | 0.2 |

| Varicella-Zoster Virus (VZV) TK | 0.3 |

| Human Mitochondrial TK | 0.8 |

| Herpes Simplex Virus Type 2 (HSV-2) TK | 6.2 |

| Human Cytosol TK | No inhibition at 10x thymidine concentration |

Data sourced from nih.govnih.gov

Furthermore, studies comparing isomers have revealed that the conjugated (E)-5-(1-propenyl) group allows for a greater affinity for the viral thymidine kinase compared to its non-conjugated counterpart, 5-allyl-2'-deoxyuridine. nih.gov The resulting triphosphate of this compound also demonstrates a higher affinity for the viral DNA polymerase, further contributing to its potent antiviral effect. nih.gov The selective inhibition of viral DNA synthesis has been observed in infected cells, pointing to a direct effect on the viral DNA polymerase. nih.gov

Comparative Antiviral Potency with Established Antivirals

The antiviral efficacy of this compound has been benchmarked against several other nucleoside analogues, including established antiviral drugs. These comparative studies are essential for contextualizing its potential therapeutic value.

Within its own class of 5-substituted deoxyuridines, the anti-HSV-1 activity of this compound is more potent than that of 5-propyl-dUrd. nih.govnih.gov Its activity is considered equivalent to its fluorinated analogue, (E)-5-(3,3,3-trifluoropropenyl)-dUrd, against HSV-1. nih.govnih.gov However, it is less potent than (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a well-established and highly potent anti-herpes agent. nih.govnih.govsigmaaldrich.com

A comparative ranking of the activity of these compounds against HSV-1 is as follows: (E)-5-(2-bromovinyl)-2'-deoxyuridine > 5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil ≥ (E)-5-(1-propenyl)-2'-deoxyuridine > 5-(1-propenyl)-1-beta-arabinofuranosyluracil. nih.gov

The table below provides a comparative overview of the in vitro antiviral activity of this compound and related compounds against Herpes Simplex Virus Type 1.

| Compound | Relative Anti-HSV-1 Potency |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Most Potent |

| This compound | Less potent than BVDU, more potent than 5-propyl-dUrd |

| (E)-5-(3,3,3-trifluoropropenyl)-dUrd | Equivalent to this compound |

| 5-propyl-dUrd | Less Potent |

Based on data from nih.govnih.govnih.gov

While direct head-to-head comparisons in the provided literature with globally recognized antivirals like Acyclovir (B1169) and Ganciclovir are not explicitly detailed for this compound itself, the potency of its analogues provides some context. For instance, some analogues of 5-substituted 2'-deoxyuridines have been compared to Acyclovir, which, along with Ganciclovir, is a standard treatment for herpesvirus infections. beilstein-journals.orgnih.govpharmgkb.org These established drugs also act as nucleoside analogues, targeting the viral DNA polymerase after activation by viral thymidine kinase. ijdvl.com The potent activity of compounds like BVDU, to which this compound is compared, is known to be in a similar range to these frontline therapies for certain herpesviruses. mdpi.com

Advanced Derivatives and Prodrug Strategies for Enhanced Biological Performance

Design Principles for Prodrugs of Deoxyuridines (general, non-clinical focus)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. orientjchem.orgamazonaws.comnih.gov This approach is a key strategy in drug development to overcome undesirable properties of the parent drug. ewadirect.commdpi.com The primary goal of a prodrug strategy is to improve a drug's physicochemical, biopharmaceutical, or pharmacokinetic properties. amazonaws.commdpi.com Well-designed prodrugs can enhance a drug's solubility, increase its stability, and improve its ability to permeate cell membranes. ewadirect.comresearchgate.net

Esterification is a common and effective chemical strategy for creating prodrugs of nucleosides. ewadirect.comacs.org By masking polar functional groups like hydroxyl or carboxyl groups with an ester, the lipophilicity of the molecule can be increased. researchgate.netnih.gov This enhanced lipophilicity can improve the drug's ability to cross cell membranes. acs.org The ester bond is designed to be cleaved by enzymes in the body, releasing the active drug. orientjchem.orgnih.gov The stability of the ester bond can be manipulated by altering its electronic and steric properties to achieve the desired rate of drug release. if-pan.krakow.pl

For example, aliphatic ester prodrugs of acyclovir (B1169) were developed to increase its lipophilicity and improve membrane permeation. researchgate.net Similarly, esterification of the polar carboxylate group of ampicillin (B1664943) led to prodrugs like pivampicillin (B1678493) and bacampicillin (B1208201) with nearly complete absorption. amazonaws.com Another approach involves creating (acyloxy)alkoxy promoieties that link amino and carboxylic acid groups, which are then cleaved by esterases. acs.org

A key principle in prodrug design is the targeted release of the active drug at the desired site of action. This is often achieved by designing the prodrug to be a substrate for specific enzymes that are abundant in the target tissue. researchgate.net Esterases are a large family of enzymes widely distributed throughout the body that are frequently utilized for prodrug activation. if-pan.krakow.plresearchgate.net These enzymes catalyze the hydrolysis of ester bonds, releasing the active parent drug. acs.org

The two main isozyme families of human carboxylesterases, hCE-1 and hCE-2, have distinct substrate specificities and tissue distributions, which can be exploited for targeted drug delivery. researchgate.net For instance, some prodrugs are designed to be activated by carboxylesterases that are overexpressed in tumor cells, thereby concentrating the active drug at the tumor site. researchgate.net In addition to esterases, other enzymes like phosphatases can be targeted by creating phosphate (B84403) ester prodrugs, which are converted to the active drug by enzymes like alkaline phosphatase. if-pan.krakow.pl The design of dipeptide prodrugs of floxuridine (B1672851) has been shown to result in enzyme-targeted activation after membrane permeation. acs.org

Polymeric and Conjugate Derivatives for Controlled Release (non-clinical delivery systems)

Controlled release drug delivery systems aim to release a therapeutic agent at a predetermined rate for a specific duration. researchgate.net Polymeric microspheres are often used as vehicles for controlled delivery due to their ability to encapsulate various drugs and their biocompatibility. researchgate.net

One approach involves the covalent attachment of a drug to a polymer backbone, creating a macromolecular prodrug. researchgate.net The drug is then released through the cleavage of the linker that connects it to the polymer. This strategy can improve the drug's solubility and alter its transport properties. researchgate.net For instance, hydrophilic polymers have been conjugated to anticancer agents to enhance their solubility. researchgate.net

Another strategy utilizes polymeric conjugates that self-assemble into nanoparticles. For example, cholesterol-modified polyvinyl alcohol or dextrin (B1630399) have been used to create nanogel particles containing a phosphorylated nucleoside analog. nih.gov These conjugates can release the drug in a sustained manner, with the release rate influenced by factors like pH. nih.gov For example, some polymeric conjugates of 5-fluoro-2'-deoxyuridine (B1346552) have demonstrated a slower drug release at pH 7.4 and 4.0 compared to pH 1.0. nih.gov

Cyclodextrins and their derivatives are also employed as carriers for controlled drug release. nih.gov Hydrophobic cyclodextrin (B1172386) derivatives can act as slow-release carriers for water-soluble drugs. nih.gov Furthermore, drug-cyclodextrin conjugates, where the drug is covalently bonded to the cyclodextrin, can offer different physicochemical properties compared to simple inclusion complexes. nih.gov

Trifluorinated Analogues and their Research Utility

The introduction of fluorine atoms into nucleoside analogues is a well-established strategy in medicinal chemistry to modulate their biological properties. cardiff.ac.ukmdpi.com The trifluoromethyl (CF3) group, in particular, is often used to fine-tune the characteristics of drug candidates and to create molecular probes for 19F Nuclear Magnetic Resonance (NMR) studies. acs.org The 19F nucleus possesses properties that are highly beneficial for NMR spectroscopy, including a high magnetic sensitivity. acs.org

Trifluoromethylated nucleosides have shown potential as both anticancer and antiviral agents. cardiff.ac.uk For example, trifluorothymidine is an agent with both of these properties. cardiff.ac.uk The substitution of a methyl group with a trifluoromethyl group can prevent metabolic oxidation. mdpi.com

The synthesis of trifluoromethylated nucleosides can be achieved through various methods, including direct trifluoromethylation of the nucleoside. cardiff.ac.uk Recent advancements have led to one-step methods for installing a trifluoromethyl group at specific positions on the purine (B94841) ring of nucleosides. mdpi.com These synthetic advancements have made a wider range of trifluoromethylated nucleosides available for research. acs.org

In a research context, trifluoromethylated nucleotides have been successfully used as probes for real-time monitoring of enzymatic reactions using 19F NMR. acs.org This technique allows for the observation of substrate consumption and product formation, providing valuable insights into enzyme kinetics and mechanisms. acs.org

Methodological Advancements in Research on E 5 1 Propenyl Deoxyuridine

Chemical Synthesis Techniques and Optimization

The creation of (E)-5-(1-propenyl)deoxyuridine and its analogues relies on precise chemical strategies, particularly for installing the C-5 propenyl group and for the subsequent phosphorylation to its active form.

Transition Metal-Catalyzed Reactions

The synthesis of C-5 substituted pyrimidine (B1678525) nucleosides, including this compound, has been effectively achieved through the use of transition metal catalysis. Organopalladium intermediates have proven particularly useful in forming the crucial carbon-carbon bond at the 5-position of the pyrimidine ring. acs.org This methodology often involves the coupling of a C-5 functionalized uridine (B1682114) derivative, such as 5-iodouridine (B31010) or 5-chloromercuri-2'-deoxyuridine, with a propenyl source. acs.orgresearchgate.net

For instance, palladium-catalyzed coupling reactions, like the Stille coupling, can be employed to link a stannylated alkene, such as E-(1-tributylstannyl)-propene-1-ol, to a 5-iodo-2'-deoxyuridine derivative. researchgate.net Similarly, Heck-type reactions represent another viable pathway. The optimization of these reactions involves careful selection of the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), ligands, solvent, and temperature to maximize the yield and ensure the stereoselective formation of the desired (E)-isomer. acs.orgresearchgate.net The synthesis of related analogues, such as (E)-5-(3,3,3-trifluoro-1-propenyl)-2′-deoxyuridine, has also been successfully described starting from 5-chloromercuri-2′-deoxyuridine, highlighting the versatility of transition metal-catalyzed approaches in this chemical space. researchgate.net

Phosphorylation Methodologies

For this compound to exert its antiviral effect, it must be converted to its 5'-triphosphate form within the cell. This transformation is a critical activation step. Methodologically, this can be studied and achieved through two primary routes: enzymatic and chemical phosphorylation.

Enzymatically, the initial and most crucial phosphorylation step is catalyzed by viral-encoded thymidine (B127349) kinase (TK). evitachem.comnih.gov this compound is a selective substrate for the thymidine kinase of herpes simplex virus type 1 (HSV-1), which phosphorylates it to the monophosphate derivative. nih.govnih.gov Cellular kinases then further phosphorylate the monophosphate to the diphosphate (B83284) and ultimately to the active triphosphate form. The high selectivity of the initial phosphorylation by viral TK is a cornerstone of the compound's specific antiviral activity and low toxicity to uninfected cells. nih.gov

Chemically, the synthesis of the 5'-triphosphate from the parent nucleoside in the laboratory for use in various assays can be accomplished through established phosphorylation procedures. One such method is the Yoshikawa phosphorylation, which uses phosphoryl chloride in a phosphate (B84403) solvent to generate the monophosphate, followed by further reaction to yield the triphosphate. researchgate.net Optimized versions of this procedure have been developed to be compatible with labile functional groups and to reduce the formation of by-products, ensuring a higher purity of the final triphosphate analogue. researchgate.net

Advanced Enzymatic Evaluation Assays

To characterize the interaction of this compound and its metabolites with viral and cellular enzymes, a range of advanced enzymatic assays are utilized. These assays provide quantitative data on substrate affinity, inhibition constants, and suitability as a substrate for DNA polymerases.

Quantitative Enzymatic Assays for Substrate Affinity and Inhibition

Quantitative assays are essential for determining the potency and selectivity of this compound. These assays typically measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound. For its interaction with thymidine kinases, the affinity is determined by measuring the rate of phosphorylation, often using radiolabeled ATP.

The binding constants (Ki) of this compound have been established for several viral and human thymidine kinases, demonstrating its preferential binding to the viral enzymes. nih.gov For example, the compound shows a high affinity for HSV-1 thymidine kinase. nih.govnih.gov In contrast, it is a significantly less effective inhibitor of human cytosolic thymidine kinase, which is a key factor in its selective antiviral action. nih.gov The greater affinity of the conjugated isomer (E)-5-(1-propenyl)-2'-deoxyuridine for the viral thymidine kinase compared to its non-conjugated counterpart, 5-allyl-2'-deoxyuridine, highlights the structural basis for its enhanced antiviral potency. nih.gov

Table 1: Binding Constants of this compound for Various Thymidine Kinases

| Enzyme Source | Binding Constant (Ki) in µM |

|---|---|

| Herpes Simplex Virus Type 1 (HSV-1) TK | 0.2 |

| Herpes Simplex Virus Type 2 (HSV-2) TK | 6.2 |

| Varicella-Zoster Virus (VZV) TK | 0.3 |

| Human Mitochondrial TK | 0.8 |

Data sourced from Cheng et al. nih.gov

Polymerase Chain Reaction (PCR) Based Substrate Evaluation

Once converted to its 5'-triphosphate form, this compound-5'-triphosphate acts as a substrate for DNA polymerases. The ability of this analogue to be incorporated into a growing DNA strand can be evaluated using Polymerase Chain Reaction (PCR)-based assays. These assays test whether the modified triphosphate can effectively substitute for the natural thymidine-5'-triphosphate (dTTP) during DNA amplification.

Studies on similar C5-substituted deoxyuridine derivatives have shown that their triphosphates can be substrates for various DNA polymerases. For instance, the triphosphate of 5-(E)-[3-aminopropenyl]-2′-deoxyuridine was found to be a substrate for Taq polymerase. researchgate.net Furthermore, specialized polymerases like KOD Dash DNA polymerase have been shown to effectively accept and incorporate deoxyuridine triphosphates bearing substituent groups at the C5-position. rsc.org By designing a PCR experiment with a limited amount of natural dTTP and the analogue, and then analyzing the PCR product yield and length via gel electrophoresis, researchers can assess the substrate efficiency of this compound-5'-triphosphate for different DNA polymerases.

Molecular Modeling and Computational Chemistry for SAR and Mechanism Elucidation

Molecular modeling and computational chemistry are powerful tools for understanding the structure-activity relationships (SAR) and the molecular mechanism of action of nucleoside analogues like this compound. These in silico methods provide insights that are complementary to experimental data.

Conformational analysis, often performed using molecular dynamics (MD) simulations, can study the dynamic behavior of the nucleoside and predict its preferred three-dimensional structure in solution. researchgate.net This information is critical for understanding how the molecule fits into the active site of a target enzyme. The conformation of the sugar moiety (the furanose ring) and the orientation of the base relative to the sugar (the glycosyl linkage) are key determinants of biological activity. researchgate.net

Computational chemistry can also rationalize why certain structural features are essential for activity. For this compound, the conjugation of the C-C double bond of the propenyl group with the pyrimidine ring is known to be critical for its high antiviral potency. nih.gov Quantum chemical calculations can be used to analyze the electronic structure of the molecule, explaining how this "push-pull" effect influences the molecule's reactivity and its interactions within an enzyme's active site. researchgate.net These computational approaches allow researchers to make predictions about the activity of new, hypothetical analogues, thereby guiding the design and synthesis of more potent and selective antiviral agents. bioscipublisher.commethodist.edu

In Vitro Cell Culture Models for Biological Activity Assessment

The biological activity of this compound, particularly its antiviral properties, has been extensively evaluated using various in vitro cell culture systems. These models are crucial for determining the compound's efficacy against viral replication and its impact on host cells in a controlled laboratory environment.

Researchers have utilized cell cultures to study the inhibitory effects of this compound against herpes simplex virus (HSV). nih.govcapes.gov.brnih.gov Studies have demonstrated that the compound effectively inhibits the growth of both HSV type 1 (HSV-1) and type 2 (HSV-2) in culture. nih.gov The potency of its antiviral activity has been quantified through plaque reduction assays, which measure the concentration of the compound required to reduce the formation of viral plaques. For instance, this compound was found to be a potent inhibitor of HSV-1, reducing plaque formation by 50% at a concentration of approximately 1 µM. nih.gov The concentration needed for a 2-log reduction in virus titer was determined to be 5 µM for HSV-1 and 23 µM for HSV-2. nih.gov

Cell culture models have also been instrumental in elucidating the mechanism of action. Experiments using HSV-1 mutants that lack the virus-specific thymidine kinase showed resistance to this compound, indicating that the compound's antiviral activity is dependent on its phosphorylation by this viral enzyme. nih.govnih.gov Further studies in infected cells revealed a selective inhibition of viral DNA synthesis, suggesting that the phosphorylated form of the compound interferes with the viral DNA polymerase. nih.govontosight.ai

In addition to its antiviral effects, the compound's impact on host cells has been assessed in culture. This compound was found to inhibit the growth of human cells in culture, with a 50% inhibitory dose (ID50) of 50 µM. nih.gov This cytotoxic effect was observed to be reversible by the addition of thymidine, which competes with the compound for cellular enzymes. nih.gov

Table 1: In Vitro Biological Activity of this compound

| Parameter | Virus/Cell Line | Result | Reference |

|---|---|---|---|

| Plaque Reduction (50%) | Herpes Simplex Virus Type 1 (HSV-1) | ~1 µM | nih.gov |

| 2-log Virus Titer Reduction | Herpes Simplex Virus Type 1 (HSV-1) | 5 µM | nih.gov |

| 2-log Virus Titer Reduction | Herpes Simplex Virus Type 2 (HSV-2) | 23 µM | nih.gov |

| Growth Inhibition (ID50) | Human Cells | 50 µM | nih.gov |

Spectroscopic and Analytical Techniques for Structural Characterization and Interaction Studies (e.g., NMR, Mass Spectrometry, Electron Spin Resonance)

A suite of sophisticated spectroscopic and analytical techniques is essential for the unambiguous structural characterization of this compound and for investigating its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been a cornerstone in confirming the structure of this compound and related 5-substituted deoxyuridines. tandfonline.com Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom within the molecule. tandfonline.comresearchgate.net For instance, ¹H NMR spectra can confirm the (E)-configuration of the propenyl side chain by analyzing the coupling constants of the vinylic protons. acs.org The chemical shifts of the protons on the deoxyribose sugar ring help to establish the β-configuration of the glycosidic bond and the conformation of the sugar pucker. tandfonline.com Structural analysis of related compounds shows that the presence of a substituent in conjugation with the pyrimidine ring leads to a noticeable downfield shift (bathochromic shift) in the UV spectrum, a feature that can also be correlated with NMR data. acs.org

Mass Spectrometry (MS) is another critical tool used for the characterization of this compound. tandfonline.comgoogleapis.com MS provides a highly accurate determination of the molecular weight of the compound, confirming its elemental composition. ontosight.ai Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can help to verify the structure by showing the loss of the deoxyribose sugar or specific fragments from the propenyl-substituted uracil (B121893) base. This technique is also invaluable for studying the incorporation of such modified nucleosides into DNA strands. nih.gov

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as radicals. ug.edu.plethernet.edu.et While direct ESR studies on this compound are not extensively reported, the technique has been applied to study related uracil analogues. nih.gov For example, ESR has been used to investigate the electronic structure of one-electron reduced radicals of uracil derivatives. nih.gov Such studies reveal the distribution of spin density across the molecule, which is primarily localized at the C6 position of the uracil ring with minimal density at the C5 position where the propenyl group is attached. nih.gov This type of analysis can provide insights into the reactivity and potential electronic interactions of the molecule within a biological system, such as during DNA charge transport processes.

Table 2: Spectroscopic Data for Characterization of Uracil Nucleoside Analogues

| Technique | Information Provided | Relevance to this compound | Reference |

|---|---|---|---|

| ¹H NMR | Chemical shifts and coupling constants of protons | Confirms (E)-stereochemistry of the double bond and sugar conformation | tandfonline.comresearchgate.net |

| ¹³C NMR | Chemical shifts of carbon atoms | Elucidates the carbon framework of the molecule | tandfonline.comresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Confirms elemental composition and structural integrity | tandfonline.comgoogleapis.comnih.gov |